(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol is a useful research compound. Its molecular formula is C9H9ClF2O and its molecular weight is 206.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzymatic Synthesis of Chiral Intermediates
The enzyme-mediated kinetic resolution of esters related to (2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol has been employed to achieve high enantiomeric purity. This method allows for the preparation of chiral intermediates with potential applications in the synthesis of pharmaceuticals, demonstrating an environmentally friendly approach to accessing important building blocks for drug development (Shimizu, Sugiyama, & Fujisawa, 1996).
Influence on Miscibility with Water
The presence of trifluoromethyl groups in compounds similar to this compound affects their physicochemical properties, including miscibility with water. Molecular dynamics simulations have provided insights into the behavior of these groups in aqueous solutions, highlighting the impact of fluorination on the solubility and interaction of organic molecules with water (Fioroni, Burger, Mark, & Roccatano, 2003).
Photocyclization Reactions
Studies on the photocyclization of 2-chloro-substituted 1,3-diarylpropan-1,3-diones to flavones have shown the influence of halogen atoms and electron-donor groups on the reaction pathway. This research provides valuable information for the synthesis of flavones, which are important compounds in medicinal chemistry and organic synthesis (Košmrlj & Šket, 2007).
Halogen Stabilization in Silylium Ions
The stabilization of silylium ions by halogen atoms, including those found in this compound, has been explored to understand their dynamic behaviors. This research contributes to the field of organosilicon chemistry, offering insights into the design of new silicon-based reagents and catalysts (Romanato, Duttwyler, Linden, Baldridge, & Siegel, 2010).
Crystal Structure Analysis
The crystal structure analysis of compounds related to this compound, such as cyproconazole, has provided detailed insights into the molecular arrangements and interactions within these molecules. This information is crucial for understanding the physical properties and reactivity of such compounds, with implications for their use in materials science and drug design (Kang, Kim, Kwon, & Kim, 2015).
Properties
IUPAC Name |
(2S)-1-(3-chloro-2,6-difluorophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF2O/c1-5(13)4-6-8(11)3-2-7(10)9(6)12/h2-3,5,13H,4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDQMPQQHEQADFC-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=CC(=C1F)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC1=C(C=CC(=C1F)Cl)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.